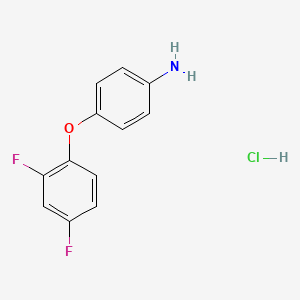

4-(2,4-Difluorophenoxy)aniline hydrochloride

Vue d'ensemble

Description

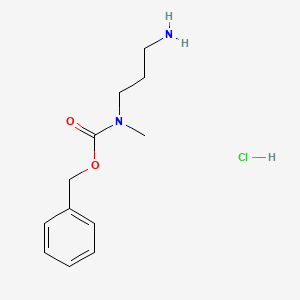

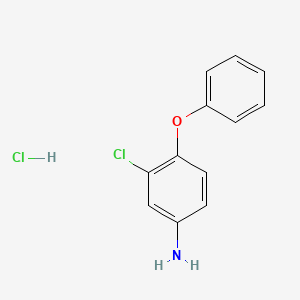

“4-(2,4-Difluorophenoxy)aniline hydrochloride” is a biochemical compound with the molecular formula C12H9F2NO•HCl and a molecular weight of 257.66 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-(2,4-Difluorophenoxy)aniline hydrochloride” is defined by its molecular formula, C12H9F2NO•HCl . This formula indicates that the compound contains 12 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chloride atom.Physical And Chemical Properties Analysis

“4-(2,4-Difluorophenoxy)aniline hydrochloride” is a white to yellow solid . Its molecular weight is 257.66 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Material Development

4-(2,4-Difluorophenoxy)aniline hydrochloride is a compound that has been explored in the synthesis of various materials. A study by (Buruianǎ et al., 2005) highlights its application in creating polymeric films with fluorescent properties. The work involved the synthesis of three new o-hydroxy Schiff bases as quaternization agents for a polyetherurethane precursor, resulting in films with photochromic mechanisms and large Stokes shifted emission.

Electrochemical Applications

4-(2,4-Difluorophenoxy)aniline hydrochloride has also been utilized in electrochemical studies. (Leyla Shahhosseini et al., 2016) synthesized a novel polymer based on a similar structure, which demonstrated enhanced performance as a counter electrode in dye-sensitized solar cells, highlighting its potential in photovoltaic applications.

Antimicrobial Properties

Another significant application is in the synthesis of compounds with antimicrobial activities. (Habib et al., 2013) conducted research on the synthesis of novel quinazolinone derivatives, involving the reaction of a similar compound with various primary aromatic amines, demonstrating antimicrobial properties.

Optimization in Medical Chemistry

In medicinal chemistry, the optimization of compounds for inhibiting specific activities is a key application. (Boschelli et al., 2001) conducted a study on optimizing 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, indicating the potential of similar structures in therapeutic applications.

Dendrimer Synthesis

The synthesis of dendrimers, which are highly branched, star-shaped macromolecules, also utilizes compounds like 4-(2,4-Difluorophenoxy)aniline hydrochloride. (Cristina Morar et al., 2018) explored the synthesis and structure of novel G-2 melamine-based dendrimers, incorporating similar structures as a peripheral unit, which is significant in the development of materials with unique properties.

Electrochromic Materials

In the field of electrochromic materials, similar structures have been synthesized for applications in NIR region. (Shuai Li et al., 2017) synthesized and characterized novel electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor. This work indicates the potential use of similar compounds in electrochromic devices.

Safety and Hazards

The safety data sheet for “4-(2,4-Difluorophenoxy)aniline hydrochloride” suggests that it should be handled with care. It should be used only outdoors or in a well-ventilated area. Contact with skin and eyes should be avoided, and it should not be inhaled. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

4-(2,4-difluorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO.ClH/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10;/h1-7H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISMWVXITBZSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)

![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)

![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)

![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)

![3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451453.png)